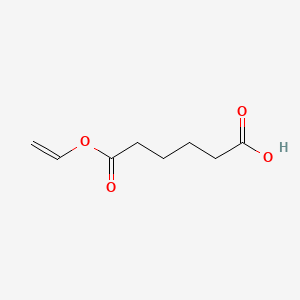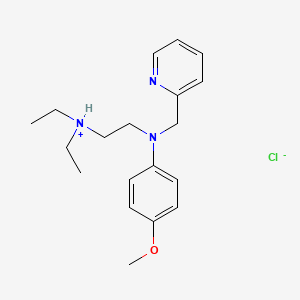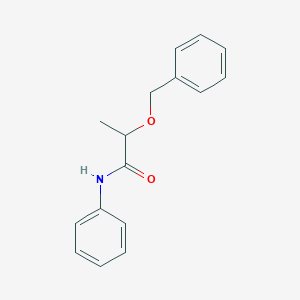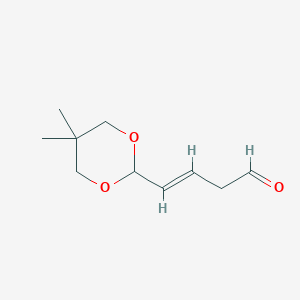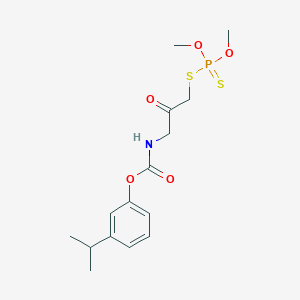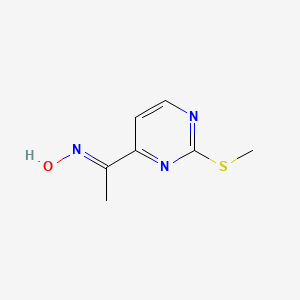![molecular formula C19H13ClN2O B13756750 6-Chloro-2,2-diphenyl-2H-imidazo[1,2-a]pyridin-3-one](/img/structure/B13756750.png)
6-Chloro-2,2-diphenyl-2H-imidazo[1,2-a]pyridin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2,2-diphenyl-2H-imidazo[1,2-a]pyridin-3-one is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of a chlorine atom at the 6th position and two phenyl groups at the 2nd position further distinguishes this compound. Imidazo[1,2-a]pyridines are known for their broad range of biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,2-diphenyl-2H-imidazo[1,2-a]pyridin-3-one typically involves the condensation of 2-aminopyridine with benzil in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or acetic acid. The addition of a chlorinating agent, such as thionyl chloride or phosphorus oxychloride, introduces the chlorine atom at the 6th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2,2-diphenyl-2H-imidazo[1,2-a]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2,2-diphenyl-2H-imidazo[1,2-a]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. The presence of the chlorine atom and phenyl groups enhances its binding affinity and specificity towards the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the chlorine and phenyl substitutions.
6-Bromo-2,2-diphenyl-2H-imidazo[1,2-a]pyridin-3-one: Similar structure with a bromine atom instead of chlorine.
2,2-Diphenyl-2H-imidazo[1,2-a]pyridin-3-one: Lacks the chlorine atom at the 6th position.
Uniqueness
6-Chloro-2,2-diphenyl-2H-imidazo[1,2-a]pyridin-3-one is unique due to the presence of the chlorine atom at the 6th position, which can significantly influence its chemical reactivity and biological activity. The phenyl groups at the 2nd position also contribute to its distinct properties, enhancing its stability and interactions with target molecules.
Propiedades
Fórmula molecular |
C19H13ClN2O |
|---|---|
Peso molecular |
320.8 g/mol |
Nombre IUPAC |
6-chloro-2,2-diphenylimidazo[1,2-a]pyridin-3-one |
InChI |
InChI=1S/C19H13ClN2O/c20-16-11-12-17-21-19(18(23)22(17)13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H |
Clave InChI |
RLXOJXZOKVTEOW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C(=O)N3C=C(C=CC3=N2)Cl)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


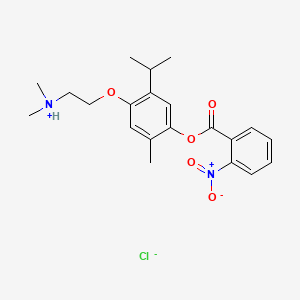
![[2-(Tridecyloxy)ethoxy]acetic acid](/img/structure/B13756688.png)
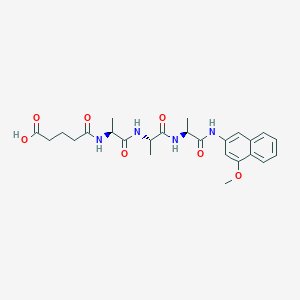
![[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid)](/img/structure/B13756698.png)

